Quinoxaline-5,8-dione Quinoxaline-5,8-dione
Brand Name: Vulcanchem
CAS No.: 15250-38-1
VCID: VC8373058
InChI: InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H
SMILES: C1=CC(=O)C2=NC=CN=C2C1=O
Molecular Formula: C8H4N2O2
Molecular Weight: 160.13 g/mol

Quinoxaline-5,8-dione

CAS No.: 15250-38-1

Cat. No.: VC8373058

Molecular Formula: C8H4N2O2

Molecular Weight: 160.13 g/mol

* For research use only. Not for human or veterinary use.

Quinoxaline-5,8-dione - 15250-38-1

Specification

CAS No. 15250-38-1
Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
IUPAC Name quinoxaline-5,8-dione
Standard InChI InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H
Standard InChI Key GHLUWAJFYKILGZ-UHFFFAOYSA-N
SMILES C1=CC(=O)C2=NC=CN=C2C1=O
Canonical SMILES C1=CC(=O)C2=NC=CN=C2C1=O

Introduction

PropertyValueSource
Molecular Weight160.13 g/mol
Density1.528 g/cm³ (derivative)
Boiling Point448.5°C (derivative)
Melting PointNot reported
SolubilityPolar organic solvents

The presence of quinone moieties enables redox cycling, a property exploited in its anticancer mechanisms .

Historical Context and Significance

First synthesized in the mid-20th century, quinoxaline-5,8-dione gained prominence after the discovery of its bioactivity. Early studies focused on its role as a DNA intercalator, but recent work has expanded into targeted therapies and materials science . Its structural similarity to natural quinones, such as coenzyme Q10, underpins its pharmacological potential .

Synthesis and Production Methods

Conventional Laboratory Synthesis

The most widely used method involves the condensation of dimethyloxalate with o-phenylenediamine under mild acidic conditions :
C2O2(OCH3)2+C6H4(NH2)2C8H4N2O2+2CH3OH\text{C}_2\text{O}_2(\text{OCH}_3)_2 + \text{C}_6\text{H}_4(\text{NH}_2)_2 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2\text{CH}_3\text{OH}
This one-pot reaction achieves yields of 65–75% under optimized conditions. Alternative routes include:

  • Oxidative methods: Using ceric ammonium nitrate (CAN) to oxidize 5,8-dimethoxyquinoxaline .

  • Microwave-assisted synthesis: Reducing reaction times by 40% compared to conventional heating.

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Residence time: 2–4 hours

A recent innovation involves glyoxal trimer dihydrate as a precursor, avoiding para-isomer formation during nitration steps .

Physicochemical Properties and Reactivity

Spectroscopic Profiles

  • NMR: Distinct signals at δ 8.2–8.5 ppm (aromatic protons) and δ 170–180 ppm (carbonyl carbons) .

  • UV-Vis: Strong absorption at λ = 320–400 nm due to n→π* transitions, relevant for photoinitiator applications.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 450°C . Derivatives like 6-(3-fluoroanilino)quinoxaline-5,8-dione exhibit higher thermal resilience (decomposition at 225°C) .

Reactivity Patterns

  • Nucleophilic substitution: Active at positions 2 and 3 of the pyrazine ring.

  • Redox reactions: Reversible reduction to hydroquinone forms under physiological conditions .

Biological Activities and Mechanisms

Anticancer Activity

Quinoxaline-5,8-dione derivatives inhibit topoisomerase II, inducing DNA strand breaks in cancer cells. Notable results include:

  • IC₅₀ values: 0.8–2.5 μM against MCF-7 (breast cancer) and A549 (lung cancer) lines .

  • Synergy with doxorubicin: 3-fold increase in apoptosis rates in combinatorial therapies .

Table 1: Anticancer Efficacy of Selected Derivatives

DerivativeCancer Cell LineIC₅₀ (μM)Mechanism
6-Fluoroanilino derivativeHeLa1.2Topoisomerase II inhibition
5,8-Dimethoxy precursorMCF-72.1ROS generation

Antimicrobial and Antiviral Effects

  • Antibacterial: MIC = 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Antiviral: EC₅₀ = 5.3 μM against HIV-1 via reverse transcriptase inhibition .

Toxicity Profile

Selective cytotoxicity is observed, with a therapeutic index (TI) of 12–15 in vitro . Hepatotoxicity remains a concern at doses >50 mg/kg in murine models .

Industrial and Synthetic Applications

Photoinitiators in Polymer Chemistry

The compound’s UV absorption spectrum enables its use as a Type II photoinitiator. Key features:

  • Efficiency: 80% monomer conversion within 60 seconds under 365 nm light.

  • Applications: Dental resins, 3D printing polymers.

Building Block for Heterocyclic Synthesis

Quinoxaline-5,8-dione serves as a precursor for:

  • Quinoxalinediols: Via photo-Friedel-Crafts reactions with aldehydes .

  • Fused polycycles: Diels-Alder reactions yield tetracyclic anticancer agents .

Future Research Directions

Derivative Optimization

  • SAR studies: Introducing electron-withdrawing groups at position 6 enhances anticancer potency .

  • Prodrug development: Phosphorylated derivatives improve aqueous solubility by 20-fold .

Green Chemistry Approaches

  • Biocatalytic synthesis: Using laccases to reduce reliance on heavy metal catalysts.

  • Solvent-free reactions: Mechanochemical methods achieving 90% yield in ball mills .

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